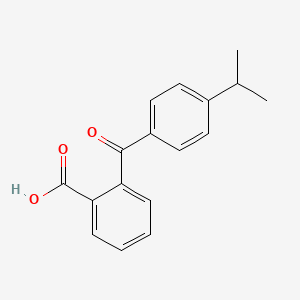
2-(4-isopropylbenzoyl)benzoic acid
Cat. No. B3849279
Key on ui cas rn:
7471-33-2
M. Wt: 268.31 g/mol
InChI Key: NNTBAICEOKELNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05624543
Procedure details


A mixture of 16 g (0.11 mol) phthalic anhydride, 30 g (0.22 mol) aluminum chloride and 12 g (0.10 mol) isopropylbenzene in 120 mL carbon disulfide was refluxed for 7 h in a water bath. The carbon sulfide was then removed by distillation. A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue. The aqueous phase was decanted to yield a sticky solid. Na2CO3 aqueous solution (500 mL, 15%) was added slowly to the residue which resulted in considerable foaming. The solution was heated and the resultant solution was filtered to remove the undissolved material. The filtrate was acidified with conc. HCl to give an oily layer which was extracted with diethylether. The diethylether layer was dried with MgSO4, filtered and then the diethylether was removed by rotary evaporation to yield a cream-colored solid. The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([CH3:18])[CH3:17].C([O-])([O-])=O.[Na+].[Na+]>C(=S)=S>[CH:16]([C:19]1[CH:24]=[CH:23][C:22]([C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[C:1]([OH:6])=[O:11])=[O:5])=[CH:21][CH:20]=1)([CH3:18])[CH3:17] |f:1.2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 7 h in a water bath
|
|
Duration
|
7 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The carbon sulfide was then removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A dilute HCl solution (100 mL, 1.2N) was then added slowly to the remaining residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a sticky solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in considerable foaming
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resultant solution was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the undissolved material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily layer which
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethylether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The diethylether layer was dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the diethylether was removed by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a cream-colored solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was recrystallized from a 33/66 (v/v) mixture of toluene and pentane (17 g, 64%) mp 126°-127° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
